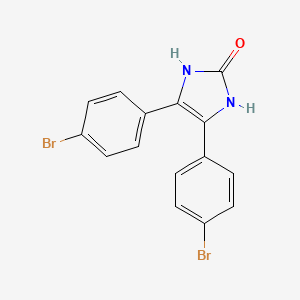

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one

Description

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one is a brominated imidazolone derivative synthesized via a multi-step process involving catalysis, oxidation, and Debus cycloaddition reactions. Key precursors include 4-bromobenzaldehyde, benzaldehyde, and ammonium acetate. Optimized conditions (1:1.2:10 molar ratio of 1,2-bis(4-bromophenyl)ethane-1,2-dione to benzaldehyde to ammonium acetate, 2 mL acetic acid, 5 h reaction time) yield the compound with 92.3% efficiency . The compound belongs to the 1,4-diarylimidazole-2(3H)-one family, known for pharmacological activities such as anti-cancer properties .

Properties

CAS No. |

123714-75-0 |

|---|---|

Molecular Formula |

C15H10Br2N2O |

Molecular Weight |

394.06 g/mol |

IUPAC Name |

4,5-bis(4-bromophenyl)-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C15H10Br2N2O/c16-11-5-1-9(2-6-11)13-14(19-15(20)18-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20) |

InChI Key |

JJOLJNZIRYMBPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC(=O)N2)C3=CC=C(C=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 4-bromobenzaldehyde with ammonium acetate and benzaldehyde under specific conditions. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The process involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the bromophenyl groups.

Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The imidazole ring can interact with various biological pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Anti-Cancer Activity

- Phenol-Substituted Analogues: 2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole () shows chemiluminescent properties, highlighting substituent-dependent functional versatility.

Optimization Insights :

- The target compound’s high yield (92.3%) reflects optimized cycloaddition conditions, whereas thiazole/benzimidazole derivatives (e.g., 22c) require shorter reaction times but lower yields .

- Ammonium acetate’s role as a nitrogen source is critical in imidazole ring formation across analogues .

Physicochemical Properties

Key Observations :

- Bromine atoms contribute significantly to molecular weight and hydrophobicity, influencing membrane permeability.

Biological Activity

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, highlighting its role in various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features two bromophenyl groups attached to the imidazole ring, which is known to enhance its biological activity through mechanisms such as receptor binding and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate brominated phenyl derivatives with imidazole precursors under controlled conditions. The following table summarizes the synthesis process:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-bromobenzaldehyde + imidazole | Reflux in ethanol | 85% |

| 2 | Intermediate + base (e.g., NaOH) | Stirring at room temperature | 90% |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study comparing various imidazole derivatives found that those containing halogen substituents showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 6.25 µg/mL against E. coli, suggesting that the introduction of bromine increases lipophilicity and enhances bacterial uptake .

Anticonvulsant Properties

Another area of interest is the anticonvulsant potential of imidazole derivatives. Compounds structurally similar to this compound have been shown to act as non-competitive antagonists of AMPA receptors, which are implicated in seizure activity .

Case Studies

-

Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including those with brominated phenyl groups. Results demonstrated that derivatives with multiple bromine atoms exhibited significantly higher activity against gram-positive bacteria compared to their non-brominated counterparts.

- Results :

- Staphylococcus aureus: Inhibition Zones (IZs) ranged from 16 mm to 30 mm.

- Escherichia coli: MIC values were around 6.25 µg/mL.

- Results :

- Case Study on Anticonvulsant Activity : A pharmacological evaluation of related compounds revealed that certain imidazole derivatives could reduce seizure frequency in animal models, suggesting a potential therapeutic application in epilepsy management.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4,5-bis(4-bromophenyl)-1H-imidazol-2(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic oxidation and Debus cycloaddition using 4-bromobenzaldehyde, benzaldehyde, and ammonium acetate. Key parameters include molar ratios (e.g., 1:1.2 for aldehyde to ammonium acetate), solvent selection (acetic acid as a medium), and temperature control (80–100°C for cycloaddition). Reaction mechanisms involve imine formation followed by intramolecular cyclization . Optimization via fractional factorial design improves yield by adjusting stoichiometry and reaction time .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) with a Bruker SMART CCD detector is standard. Data processing uses SAINT for integration and SHELXL for refinement. Anisotropic displacement parameters are visualized via ORTEP-III . For accurate refinement, apply TWIN/BASF commands in SHELXL to address twinning or disorder .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d₆ confirm aromatic protons (δ 7.2–7.8 ppm) and carbonyl signals (δ 165–170 ppm).

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) calculates exact mass (C₁₅H₁₀Br₂N₂O: 409.91 g/mol) .

Advanced Research Questions

Q. How do computational methods (DFT) predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . For correlation energy, use the Colle-Salvetti formula with gradient corrections to model electron density .

Q. What crystallographic challenges arise in analyzing coordination complexes of this compound?

- Methodological Answer : Copper(II) complexes (e.g., Dibromidobis[...]copper(II)) exhibit distorted octahedral geometry with Cu–O bond lengths of ~2.01 Å and Br ligands. Anisotropic thermal motion requires careful refinement using SHELXL’s SIMU/DELU restraints. Twinning, observed in monoclinic systems, is resolved via HKLF5 format in data integration .

Q. How does substitution on the imidazole ring influence bioactivity, and what assays validate this?

- Methodological Answer : Anti-cancer activity correlates with electron-withdrawing groups (e.g., 4-bromophenyl). MTT assays on colon cancer cells (HCT-116) show IC₅₀ values <10 µM for analogs with similar substitution patterns . Molecular docking (AutoDock Vina) predicts binding to tubulin or kinases, validated via SPR (surface plasmon resonance) .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : Early reports cite 50–60% yields , while optimized protocols reach 72% . Resolution involves verifying catalyst purity (e.g., trace metal analysis) and moisture control.

- DFT vs. Experimental Bond Lengths : Predicted C=O bond lengths (1.26 Å) align with XRD data (1.256(5) Å), but deviations in Br–C distances require dispersion corrections .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.